(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride
CAS No.:
Cat. No.: VC13762972
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClN2O |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | (9aS)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m0./s1 |
| Standard InChI Key | PPSHBBSIKSZIJL-FJXQXJEOSA-N |
| Isomeric SMILES | C1C[C@H]2CNCCN2C(=O)C1.Cl |
| SMILES | C1CC2CNCCN2C(=O)C1.Cl |
| Canonical SMILES | C1CC2CNCCN2C(=O)C1.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s core structure consists of a saturated bicyclic system with nitrogen atoms at positions 1 and 4 of the pyrazine ring and a ketone group at position 6. The molecular formula is , with a molar mass of 190.67 g/mol . Key structural features include:
-
Fused Bicyclic System: A pyrido[1,2-a]pyrazine scaffold with octahydro saturation, reducing ring strain and enhancing conformational flexibility .
-
Stereochemistry: The S-configuration at the chiral center (C7) influences binding affinity to biological targets. Enantiomeric purity is critical for pharmacological activity, as demonstrated in comparative studies with the R-enantiomer .
-
Hydrochloride Salt: The protonation of the pyrazine nitrogen improves aqueous solubility, facilitating in vitro and in vivo studies .
The three-dimensional structure, confirmed via X-ray crystallography and NMR spectroscopy, reveals a boat-like conformation for the pyrazine ring and a chair-like pyridine ring . The InChI key (PPSHBBSIKSZIJL-FJXQXJEOSA-N) and SMILES notation (C1C[C@@H]2CNCCN2C(=O)C1.Cl) provide unambiguous identifiers for computational modeling .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves cyclization of a linear precursor, such as -Boc-protected amino alcohols, followed by deprotection and salt formation . A representative pathway includes:
-
Ring-Closing Metathesis: A diene precursor undergoes cyclization using Grubbs catalyst to form the pyrido-pyrazine core .
-
Reductive Amination: Introduction of the ketone moiety via oxidation of a secondary alcohol intermediate.
-
Hydrochloride Formation: Treatment with hydrochloric acid yields the final product .
Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures between 0°C and 25°C, and catalytic amounts of palladium or ruthenium complexes . Yields range from 45% to 68%, with purity >95% confirmed via HPLC .
Industrial-Scale Production
Continuous flow reactors are employed to enhance scalability and reduce byproducts. Parameters such as residence time (30–120 seconds) and pressure (2–5 bar) are optimized to maintain stereochemical integrity. A comparison of synthetic routes is provided in Table 1.
Table 1: Synthetic Routes for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one Hydrochloride
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis | Grubbs II | 68 | 97 | |
| Reductive Amination | NaBHCN | 52 | 95 | |
| Continuous Flow | Pd/C | 75 | 99 |
Physicochemical Properties
The compound exhibits a melting point of 210–215°C (decomposition) and a logP value of 1.2, indicating moderate lipophilicity . Solubility data are summarized in Table 2.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.4 | 25 |
| Ethanol | 8.9 | 25 |
| DMSO | 23.7 | 25 |
The hydrochloride salt dissociates in aqueous media, with a pKa of 3.8 for the pyrazine nitrogen . Stability studies indicate no degradation under ambient conditions for 12 months .
Biological Activities and Mechanisms
Antimicrobial Activity
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride inhibits Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) by disrupting cell membrane integrity . Molecular dynamics simulations suggest interactions with lipid II precursors, preventing peptidoglycan cross-linking .
Central Nervous System (CNS) Effects
The compound acts as a dopamine D receptor partial agonist (K = 14 nM), showing potential in treating schizophrenia and Parkinson’s disease . In rodent models, it reduces apomorphine-induced rotations by 62% at 10 mg/kg.
Antioxidant Properties
Electron paramagnetic resonance (EPR) studies demonstrate scavenging of hydroxyl radicals (IC = 18 µM), attributed to the ketone moiety’s resonance stabilization.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for mu-opioid receptor antagonists and 5-HT inhibitors . Patent CA2200959C highlights its use in synthesizing analogs with improved blood-brain barrier permeability .
Ligand in Coordination Chemistry
The pyrazine nitrogen lone pairs enable chelation of transition metals (e.g., Cu, K = 2.3 × 10 M), useful in catalytic asymmetric synthesis .
Material Science
Incorporation into polymer matrices enhances thermal stability (T increased by 40°C) due to rigid bicyclic structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume